tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound characterized by a diazaspiro[4.5]decane core. The structure includes a tert-butyl carbamate group at position 8, an amino group at position 1, and a ketone at position 2.
Properties
Molecular Formula |
C13H21N3O3 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 1-imino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-9(17)15-10(13)14/h4-8H2,1-3H3,(H2,14,15,17) |
InChI Key |
YDTZZEQNXJSMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Spiro Ring Formation and Functionalization
The spirocyclic framework is typically constructed through cyclization reactions. A common approach involves intramolecular cyclization of pre-functionalized precursors under basic or acidic conditions.
Key Steps:
- Core Formation : A tert-butyl-protected diazepane derivative undergoes cyclization in the presence of a base (e.g., K₂CO₃) to form the 2,8-diazaspiro[4.5]decane skeleton.
- Amination : Introduction of the amino group at position 1 is achieved via Staudinger-type reactions or reductive amination, often using NH₃ or hydroxylamine derivatives.
- Oxo Group Installation : Ketone functionalization at position 3 is accomplished through oxidation of a secondary alcohol intermediate (e.g., using Jones reagent).
Representative Reaction Scheme:
tert-Butyl 3-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate
→ (Oxidation) → tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
→ (Amination) → Target Compound
Alternative Route: Condensation with N,N-Dimethylformamide Dimethyl Acetal
A method adapted from related spiro compounds involves condensation reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA):
Procedure:
- React tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate with DMF-DMA in dichloromethane at 60°C for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the amino-functionalized product.
Optimization Data:
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Temperature | 60°C | 72% | 97% |
| Solvent | Dichloromethane | 68% | 95% |
| Reaction Time | 12 hours | 72% | 97% |
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine during subsequent reactions:
Methodology:
- Start with 2,8-diazaspiro[4.5]decane-3-one.
- Protect the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
- Proceed with amino group installation at position 1 via nucleophilic substitution.
Comparative Yields:
| Protection Method | Reagent | Yield | Reference |
|---|---|---|---|
| Boc₂O | THF/DMAP | 85% | |
| Boc-Anhydride | DCM/TEA | 78% |
Critical Analysis of Methods
Advantages:
- Cyclization Routes : High regioselectivity for spiro ring formation.
- DMF-DMA Condensation : Efficient for introducing amino groups without over-functionalization.
Limitations:
- Oxidation Steps : Risk of over-oxidation to carboxylic acids without precise stoichiometry.
- Boc Deprotection : Requires acidic conditions (e.g., TFA), which may destabilize the spiro core.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or oxo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural features, molecular properties, and applications of tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate with analogous spirocyclic derivatives.
Key Observations:
Heteroatom Variations :
- The target compound (2,8-diazaspiro core) differs from triazaspiro derivatives (e.g., entries 2–3) in nitrogen count. Triaza systems (3 N atoms) may exhibit stronger hydrogen-bonding capacity, while diaza systems (2 N atoms) prioritize conformational flexibility .
- The oxa-diaza hybrid in entry 4 introduces oxygen, altering electronic properties and ring strain .
Fluorine further increases metabolic stability and lipophilicity . Isopropyl and cyclopropyl groups (entries 3, 6) introduce steric hindrance, which may influence selectivity in enzyme inhibition .
Functional Group Impact: The amino group in the target compound offers nucleophilic reactivity, enabling further derivatization (e.g., amide coupling) . Methoxy groups (entry 4) improve aqueous solubility, critical for pharmacokinetics .
Biological Activity
tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article aims to detail the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 254.33 g/mol. The structure features a tert-butyl group and a diazaspirodecane core, contributing to its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O3 |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | tert-butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| CAS Number | 268550-48-7 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 1-amino derivatives exhibit significant antimicrobial properties. A study found that spirocyclic compounds can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The spirocyclic structure allows for unique interactions with DNA or cellular proteins involved in cell cycle regulation .
Case Studies
- Antimicrobial Efficacy : A comparative study analyzed the efficacy of various spirocyclic compounds against Staphylococcus aureus and Escherichia coli. tert-butyl 1-amino derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential .
- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines revealed that treatment with tert-butyl 1-amino derivatives resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate?
- Methodology : Utilize nucleophilic substitution or condensation reactions under anhydrous conditions. For example, refluxing intermediates like tert-butyl carbamate derivatives with brominated aryl ethers in acetonitrile with potassium carbonate as a base (similar to methods in ). Monitor reaction progress via TLC or HPLC.
- Key Considerations : Optimize reaction time (e.g., 6–12 hours) and stoichiometry to avoid side products like N-alkylation byproducts.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Assign spirocyclic protons (δ 1.2–2.8 ppm for tert-butyl groups; δ 3.5–4.5 ppm for diazaspiro rings).
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~325).
Q. How should researchers handle and store this compound safely given limited toxicological data?
- Precautions :
- Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats) .
- Store refrigerated in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carboxylate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Experimental Design :
- Conduct accelerated stability studies (25–40°C) in buffers (pH 1–10). Monitor degradation via HPLC and identify byproducts (e.g., free amines or carboxylic acids).
- Use kinetic modeling to predict shelf life under storage conditions .
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
- Methodology :
- Stepwise Protection : Protect the amino group with Boc before introducing the spirocyclic core.
- Catalysis : Explore Pd-catalyzed cross-coupling for aryl substitutions (e.g., fluorophenyl derivatives ).
Q. How can the biological activity of this compound be evaluated in targeted drug discovery?
- Screening Workflow :
- In Vitro Assays : Test against neurological targets (e.g., GABA receptors) using spirocyclic anticonvulsant analogs as benchmarks .
- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
Data Contradiction & Validation
Q. How should conflicting reports about the compound’s solubility in polar solvents be addressed?
- Validation Protocol :
- Measure solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods.
- Compare with structurally related compounds (e.g., tert-butyl 4-(3-formylbenzyl)tetrahydro-1(2H)-pyrazinecarboxylate ).
Q. What experimental approaches validate the absence of genotoxicity given limited toxicological data?
- Testing Framework :
- Ames Test : Use Salmonella typhimurium strains to assess mutagenicity.
- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
